molecular formula C22H19F3O3SSi B6319197 3-(Trimethylsilyl)-triphenylenyl-2-triflate CAS No. 911197-55-2

3-(Trimethylsilyl)-triphenylenyl-2-triflate

Cat. No. B6319197
CAS RN: 911197-55-2
M. Wt: 448.5 g/mol
InChI Key: YDKKBOQNMGXQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trimethylsilyl)-triphenylenyl-2-triflate (TMTT) is an organic compound that has been used in a variety of scientific research applications. It is primarily used as a reagent in organic synthesis and as a catalyst in various reactions. TMTT is a highly reactive compound that is stable in the presence of air and light and has a wide range of reactivity. This makes it an ideal choice for a variety of laboratory experiments.

Scientific Research Applications

3-(Trimethylsilyl)-triphenylenyl-2-triflate has been used in a variety of scientific research applications, including the synthesis of organic compounds, the catalytic oxidation of alcohols, and the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals and in the synthesis of polymers for use in drug delivery systems.

Mechanism of Action

3-(Trimethylsilyl)-triphenylenyl-2-triflate acts as a catalyst in various reactions, and its mechanism of action is based on the formation of a cationic species. This cationic species is formed by the reaction of trimethylsilyl chloride and triphenylenyl-2-triflate, and it acts as a Lewis acid to promote the desired reaction.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, studies have shown that it has no significant toxicological effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(Trimethylsilyl)-triphenylenyl-2-triflate in laboratory experiments is its high reactivity and stability. This makes it an ideal choice for a variety of laboratory experiments. However, this compound is a highly reactive compound and should be handled with care. It should also be stored in an airtight container and kept away from light and heat.

Future Directions

There are a number of potential future directions in which 3-(Trimethylsilyl)-triphenylenyl-2-triflate can be used. These include its use in the synthesis of new organic compounds, its use as a catalyst in various reactions, its use in the synthesis of pharmaceuticals and polymers, and its use in drug delivery systems. Additionally, further research could be conducted on the biochemical and physiological effects of this compound. Finally, further research could be conducted on the safety and toxicity of this compound when used in laboratory experiments.

Synthesis Methods

3-(Trimethylsilyl)-triphenylenyl-2-triflate is synthesized through a multi-step process involving the reaction of trimethylsilyl chloride and triphenylenyl-2-triflate. The reaction is typically carried out in a solvent such as ethyl acetate or toluene, and the product is then purified by column chromatography. The product is then dried and stored in an airtight container.

properties

IUPAC Name

(3-trimethylsilyltriphenylen-2-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3O3SSi/c1-30(2,3)21-13-19-17-11-7-5-9-15(17)14-8-4-6-10-16(14)18(19)12-20(21)28-29(26,27)22(23,24)25/h4-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKKBOQNMGXQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C2C3=CC=CC=C3C4=CC=CC=C4C2=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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